Evaluating the PPARγ Binding Potential of the Core 4-Methyl-2-phenyloxazole Pharmacophore
While direct PPARγ binding data for (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is not publicly available, a closely related analog, a 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy derivative, demonstrates potent PPARγ binding with a Ki of 360 nM [1]. This provides a class-level inference that the 4-methyl-2-phenyloxazole core present in the target compound possesses a favorable scaffold for engaging this therapeutically relevant nuclear receptor. The target compound, therefore, represents a foundational building block for constructing potent PPARγ ligands, whereas its simpler analog, 2-phenyl-4-methyloxazole (CAS 877-39-4), which lacks the aminomethyl functional handle, cannot be easily derivatized and does not offer the same synthetic potential .
| Evidence Dimension | Binding Affinity for PPARγ |
|---|---|
| Target Compound Data | No direct data; possesses core 4-methyl-2-phenyloxazole scaffold |
| Comparator Or Baseline | Analog: 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy derivative (Ki = 360 nM) |
| Quantified Difference | Not applicable; based on structural class potential |
| Conditions | Displacement of radiolabeled darglitazone from human PPAR gamma by SPA binding assay |
Why This Matters
This class-level evidence suggests the target compound is a strategic procurement choice for building a focused library of oxazole-based PPAR modulators.
- [1] BindingDB. (2006). Ki=360nM for 4-methyl-2-((6-(2-(5-methyl-2-phenyloxazol-4-yl)et...) derivative at human PPAR gamma. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194956 View Source
